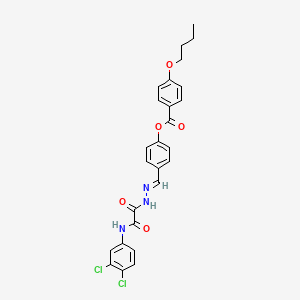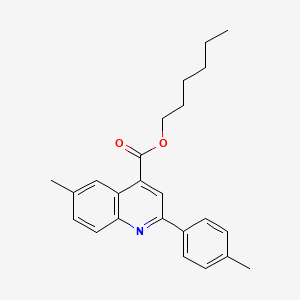
2-(4-Heptylphenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Heptylphenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate: is a complex organic compound with a unique structure. Let’s break down its name:
2-(4-Heptylphenyl): This part of the compound contains a heptyl group (a seven-carbon alkyl chain) attached to a phenyl ring.
2-oxoethyl: Refers to an ethyl group with a carbonyl (ketone) functional group.
6-bromo-2-phenylquinoline-4-carboxylate: This portion combines a quinoline ring (a heterocyclic aromatic system) with a carboxylate group (COO-) at position 4 and a bromine atom at position 6.
Vorbereitungsmethoden
Synthetic Routes::
Heck Reaction: One synthetic route involves the Heck reaction, where a brominated quinoline derivative reacts with an alkene (such as an ethyl acrylate) in the presence of a palladium catalyst. This forms the desired compound through C-C bond formation.
Carbonylation: Another approach is carbonylation, where a brominated quinoline reacts with carbon monoxide (CO) in the presence of a transition metal catalyst (e.g., nickel or palladium). This introduces the carboxylate group.
Heptyl Chain Addition: The heptylphenyl group can be introduced via Grignard reaction or Friedel-Crafts alkylation.
Industrial Production:: Industrial-scale production typically involves optimized versions of the above methods, ensuring high yields and purity.
Analyse Chemischer Reaktionen
Oxidation: The compound can undergo oxidation reactions, converting the ketone group to a hydroxyl group.
Reduction: Reduction of the ketone group to an alcohol is feasible.
Substitution: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols).
Common Reagents: Palladium catalysts, Grignard reagents, and strong bases.
Major Products: The primary product is the target compound itself, but side products may include regioisomers and stereoisomers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity (e.g., as enzyme inhibitors or ligands).
Medicine: Research into its pharmacological properties, including potential drug candidates.
Industry: May find applications in materials science or organic electronics.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compare with other quinoline derivatives, such as 6-bromo-2-phenylquinoline or 2-(4-Heptylphenyl)quinoline-4-carboxylate.
Uniqueness: Highlight its specific structural features and potential advantages over related compounds.
Eigenschaften
CAS-Nummer |
355429-29-7 |
|---|---|
Molekularformel |
C31H30BrNO3 |
Molekulargewicht |
544.5 g/mol |
IUPAC-Name |
[2-(4-heptylphenyl)-2-oxoethyl] 6-bromo-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C31H30BrNO3/c1-2-3-4-5-7-10-22-13-15-24(16-14-22)30(34)21-36-31(35)27-20-29(23-11-8-6-9-12-23)33-28-18-17-25(32)19-26(27)28/h6,8-9,11-20H,2-5,7,10,21H2,1H3 |
InChI-Schlüssel |
XGYQCYPLAFMXLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,4-dichlorophenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12034263.png)

![2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12034266.png)



![3-(4-chlorophenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12034284.png)
![4-hydroxy-6-oxo-N-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12034287.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B12034295.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-2-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12034306.png)
![4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12034325.png)
![(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12034331.png)

![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12034343.png)
